molecular formula C7H9NO<br>H2NC6H4OCH3<br>C7H9NO B1676023 m-Anisidine CAS No. 536-90-3

m-Anisidine

Cat. No. B1676023
CAS RN: 536-90-3
M. Wt: 123.15 g/mol
InChI Key: NCBZRJODKRCREW-UHFFFAOYSA-N
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Description

M-Anisidine is an organic compound with the formula CH3OC6H4NH2. It is a clear light yellow or amber color liquid . It is one of the three isomers of anisidine and is very poisonous for the blood, leading to pink coloration of the skin and inner suffocation .


Synthesis Analysis

M-Aminoanisole, another name for m-Anisidine, is synthesized by the reduction of m-nitrophenol after methylation on the hydroxyl group . A mixture of m-nitroanisole, methanol, and concentrated hydrochloric acid is stirred and heated to boiling .


Molecular Structure Analysis

The molecular formula of m-Anisidine is C7H9NO . It has a molecular weight of 123.15 . The structure of m-Anisidine can be represented as CH3OC6H4NH2 .


Chemical Reactions Analysis

M-Anisidine is used in various chemical reactions. For instance, it is used in the synthesis of N-substituted-3-chloro-2-azetidinones . It is also used in Rhodium-catalyzed synthesis of indoles and copper-catalyzed synthesis of benzimidazoles .


Physical And Chemical Properties Analysis

M-Anisidine is a clear light yellow or amber color liquid . Commercial samples can appear brown owing to air oxidation . It is insoluble in water .

Scientific Research Applications

Cancer Therapy Applications

  • m-AMSA has been used as induction therapy for patients with relapsed or refractory acute nonlymphocytic leukemia, showing a 70% complete remission rate, with acceptable toxicity compared to conventional induction therapy (Hines et al., 1984).
  • The cytotoxic and cytokinetic effects of m-AMSA were studied on cultured human colon carcinoma and lymphoma cell lines, revealing that proliferating cells were more susceptible to the cytotoxic effect of m-AMSA than nonproliferating cells (Drewinko et al., 1982).
  • m-AMSA has shown to induce DNA strand breaks in mammalian cells through interactions with the nuclear enzyme DNA topoisomerase II, suggesting a mechanism for its antitumor activity (Nelson et al., 1984).

Effects on DNA

  • Research on the mechanism of action of m-AMSA on cellular DNA in PY815 mouse mastocytoma cells suggests that additional factors are involved in its action on cellular DNA (Ralph, 1980).
  • A study on the induction of limited DNA damage by the antitumor agent Cain's acridine (AMSA) in mouse L1210 leukemia cells indicates that AMSA causes alkali-sensitive lesions of DNA at a limited number of sites, correlating with its antitumor action (Furlong et al., 1978).

Safety And Hazards

M-Anisidine is very toxic by ingestion, inhalation, and skin contact . It is an irritant of the skin, eyes, mucous membranes, and upper respiratory tract . It is readily absorbed through the skin . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides .

Future Directions

The future outlook of the m-Anisidine market looks promising . The increasing demand for dyes and pigments in various end-use industries is driving the growth of the market . Moreover, advancements in technology and increasing research and development activities for the synthesis of new chemicals using m-Anisidine are expected to create lucrative opportunities for market growth .

properties

IUPAC Name

3-methoxyaniline
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InChI

InChI=1S/C7H9NO/c1-9-7-4-2-3-6(8)5-7/h2-5H,8H2,1H3
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InChI Key

NCBZRJODKRCREW-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=CC(=C1)N
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Molecular Formula

C7H9NO, Array
Record name M-ANISIDINE
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Related CAS

104350-19-8
Record name Benzenamine, 3-methoxy-, homopolymer
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DSSTOX Substance ID

DTXSID8024529
Record name 3-Methoxyaniline
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Molecular Weight

123.15 g/mol
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Physical Description

M-anisidine appears as pale yellow oily liquid or dark red liquid. (NTP, 1992), Light yellow liquid; [Merck Index] Dark red liquid; [Sigma-Aldrich MSDS], PALE YELLOW OILY LIQUID.
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Boiling Point

484 °F at 760 mmHg (NTP, 1992), 251 °C
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Flash Point

greater than 235 °F (NTP, 1992), 126 °C (259 °F) - closed cup, >112 °C
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Slightly soluble in carbon tetrachloride; soluble in ethanol, ethylene, acetone, benzene, Solubility in water, g/100ml at 20 °C: 2.05
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Density

1.096 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1 g/cm³
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Vapor Pressure

15.4 mmHg at 75 °F ; 21.8 mmHg at 115 °F; 32 mmHg at 144 °F (NTP, 1992), 0.07 [mmHg], 7.5X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.31
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Product Name

m-Anisidine

Color/Form

Pale yellow, oily liquid

CAS RN

536-90-3
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Melting Point

30 to 34 °F (NTP, 1992), -1 °C
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Synthesis routes and methods I

Procedure details

The advantageous effect of adding zinc chloride to an amination reaction was demonstrated in the amination reaction of 3-bromoanisole, the results of which are summarized in Table 10. When 3-bromoanisole was reacted under the standard lithium amide amination conditions, using lithium amide (10 eq.) in the presence of (CyPF-t-Bu)PdCl2 (1 mol %) in DME gave a complicated mixture of products was obtained (Table 10, Entry 1). When conducted in the presence of zinc chloride and TMEDA, however, the reaction could successfully gave the desired monoarylation product, 3-methoxyaniline, although at high concentrations N,N-dimethyl-3-methoxyaniline was formed in a significant amount as a by-product (Table 10, Entries 3 and 4). Under optimized conditions (Table 10, Entries 8 and 9), 3-methoxyaniline was formed selectively in good yield.
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Synthesis routes and methods II

Procedure details

m-acetylaminoaniline, m-propionylaminoaniline, m-butyrylaminoaniline or m-benzoylaminoaniline;
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Synthesis routes and methods III

Procedure details

m-propionylaminoaniline, m-butyrylaminoaniline or
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Synthesis routes and methods IV

Procedure details

The two derivatives that are not commercially available (2-amino-benzothiazol-5-ol and 2-amino-benzothiazol-7-ol) can be obtained by cyclization of 3-methoxyaniline with ammoniumthiocyanate followed by demethylation with boron tribromide as outlined in the scheme below:
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Synthesis routes and methods V

Procedure details

m-propionylaminoaniline, m-butyrylaminoaniline or m-benzoylaminoaniline;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
m-Anisidine
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m-Anisidine
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m-Anisidine
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m-Anisidine

Citations

For This Compound
2,360
Citations
WR Wilson, BF Cain, BC Baguley - Chemico-Biological Interactions, 1977 - Elsevier
4′-(9-acridinylamino)methanesulphon-m-anisidide (m-AMSA), a compound with a broad spectrum of experimental anti-tumour activity, was found to have a short biological half-life in …
Number of citations: 53 www.sciencedirect.com
P Kadaba, S Massie - The Journal of Organic Chemistry, 1957 - ACS Publications
… A convenient method of making m-anisidine, startingwith maminophenol, has been reported by Reverdin,6 and involves acylation of the amino group, followed by methylation …
Number of citations: 9 pubs.acs.org
F Hudecz, J Kajtar, M Szekerke - Nucleic Acids Research, 1981 - academic.oup.com
The interaction of AMSA with nucleic acids was studied by several techniques. Melting temperature and CD studies equally suggest that AMSA-binding is interfering with the secondary …
Number of citations: 24 academic.oup.com
O SIDS - Citeseer
… The results indicate that m-anisidine should be calssified as "not readily biodegradable". … Unpublished Report on Hydrolysis and Photodegradation Test of mAnisidine … Half-life of …
Number of citations: 3 citeseerx.ist.psu.edu
A Wong, CH Huang, ST Crooke - Biochemistry, 1984 - ACS Publications
Angela Wong,** Cheng-Hsiung Huang, and Stanley T. Crooke abstract: 4,-(9-Acridinylamino) methanesulfon-m-anisidide (mAMSA) interacts with Cu (II) ion, as indicated bychanges in …
Number of citations: 61 pubs.acs.org
P Venturella, A Bellino - Journal of Heterocyclic Chemistry, 1975 - Wiley Online Library
… product of the condensation of ethyl benzoylacetate and m-anisidine; no corresponding products were obtained from p- and o-anisidine. From o-anisidine, 2-phenyl-8-methoxy-4-…
Number of citations: 9 onlinelibrary.wiley.com
H Chen - 1913 - ideals.illinois.edu
… The third and latest preparation of m-anisidine was that "by P. Mauthner* in 1906. … experiments it is obvious that the above method is a convenient one for the synthesis of m-anisidine. …
Number of citations: 0 www.ideals.illinois.edu
EE Abd El Aal, W Zakria, A Diab… - Journal of Chemical …, 1999 - Wiley Online Library
… The effect of immersion time on the loss in weight of nickel in 1M HCl solution with and without the presence of increased additions of aniline, o-anisidine, m-anisidine and p-anisidine at …
Number of citations: 11 onlinelibrary.wiley.com
A Wong, CH Huang, ST Crooke - Biochemistry, 1984 - ACS Publications
Materials and Methods Materials mAMSA and blenoxane were supplied by Bristol Labora-tories, Syracuse, NY. Blenoxane contained approximately 60% bleomycin A2, 30% bleomycin …
Number of citations: 39 pubs.acs.org
TN Veras, AS Carolino, SX Lima, MM Biondo… - Journal of Molecular …, 2020 - Elsevier
… Conventional chemical polymerization of m-anisidine was performed at 25 C. Solution I was prepared by solubilizing 20 mL of m-anisidine monomer in HCl 1M (215 mL). Solution II, on …
Number of citations: 8 www.sciencedirect.com

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